5H-Pyrano[2,3-d]pyrimidin-7(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5,6-dihydropyrano[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-1-5-3-8-4-9-7(5)11-6/h3-4H,1-2H2 |
InChI Key |
IQIBFXLUQLQVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=NC=NC=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5h Pyrano 2,3 D Pyrimidin 7 6h One Derivatives
Evolution of Synthetic Strategies for Pyrano[2,3-d]pyrimidines
The synthesis of the pyrano[2,3-d]pyrimidine core, a significant heterocyclic system, has undergone considerable evolution. jmaterenvironsci.comnih.gov Initially, synthetic routes often involved traditional methods that required harsh reaction conditions, such as high temperatures and the use of strong acids. nih.govresearchgate.netmdpi.comijmrhs.com These early procedures typically involved the reaction of pre-formed arylidenemalononitriles with barbituric acid or its derivatives under hot conditions. nih.govmdpi.com
Over time, the focus shifted towards improving efficiency, reducing environmental impact, and simplifying procedures. A major advancement was the development of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules like pyrano[2,3-d]pyrimidines in a single step from three or more starting materials. nih.govrsc.orgtandfonline.com The common approach involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (most commonly malononitrile), and a derivative of barbituric acid. rsc.orgsemanticscholar.org
This evolution was further propelled by the introduction of new catalytic systems and energy sources. Microwave irradiation, for instance, emerged as a technique to accelerate reactions and improve yields compared to conventional heating. nih.govmdpi.combenthamdirect.com The quest for more sustainable methods led to the exploration of organocatalysis, nanocatalysis, and the use of environmentally benign solvents, marking a significant departure from the reliance on hazardous reagents and conditions. nih.govtandfonline.comtandfonline.com
Green Chemistry Principles in Pyrano[2,3-d]pyrimidine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been extensively applied to the synthesis of pyrano[2,3-d]pyrimidines. jmaterenvironsci.comresearchgate.net This has led to the development of numerous eco-friendly protocols that offer advantages like shorter reaction times, simpler work-up procedures, and higher yields. jmaterenvironsci.combenthamdirect.com
Aqueous Media and Solvent-Free Reaction Conditions
A cornerstone of green synthesis is the replacement of volatile and toxic organic solvents. Water has been successfully employed as a reaction medium for the synthesis of pyrano[2,3-d]pyrimidine derivatives. jmaterenvironsci.comresearchgate.net Reactions are often carried out in water or a water-ethanol mixture, sometimes facilitated by catalysts like diammonium hydrogen phosphate, L-proline, or ceric ammonium (B1175870) nitrate (B79036) under ultrasonic irradiation. jmaterenvironsci.comresearchgate.net The use of agro-waste extracts, such as those from pomegranate peels or lemon fruit shells, as a solvent medium has also been reported, further enhancing the green credentials of these syntheses. benthamdirect.comtandfonline.comtandfonline.com
Solvent-free reaction conditions represent another significant green approach. jmaterenvironsci.com The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved with high efficiency by simply ball-milling the reactants—an aldehyde, malononitrile (B47326), and barbituric acid—without any catalyst or solvent. mdpi.comnih.gov Other solvent-free methods utilize catalysts like sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) or per-6-amino-β-cyclodextrin, which can often be recovered and reused. nih.govtandfonline.comtandfonline.com
| Catalyst/Condition | Reactants | Medium | Key Advantages | Yield (%) | Reference(s) |
| Sodium Acetate | Aryl aldehydes, malononitrile, barbituric acid | Water:Ethanol (B145695) (4:1) | Green medium, simple work-up | - | jmaterenvironsci.com |
| L-proline | Aromatic aldehydes, malononitrile, barbituric/thiobarbituric acid | Aqueous Ethanol | Neutral catalyst, room temperature | Good to high | researchgate.net |
| Ball-milling | Aldehyde, malononitrile, barbituric acid | Solvent-free, Catalyst-free | Environmentally friendly, high yields | Quantitative | mdpi.comnih.gov |
| per-6-NH2-β-CD | Aryl aldehydes, malononitrile, barbituric acids | Solvent-free | Reusable catalyst, energy-effective | 81-94 | tandfonline.comtandfonline.com |
| WEPPA (Agro-waste extract) | Aromatic aldehyde, ethyl cyanoacetate, barbituric/thiobarbituric acid | Agro-waste extract | External base-free, eco-friendly | Excellent | tandfonline.com |
| Magnetized Deionized Water | Aromatic aldehydes, malononitrile, 4(6)-aminouracil | Magnetized Deionized Water | Catalyst-free, short reaction times | High to excellent | researchgate.net |
Deep Eutectic Solvents (DES) as Novel Catalysts and Media
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts. researchgate.net These mixtures, typically formed from a quaternary ammonium salt and a hydrogen bond donor, are biodegradable, non-toxic, and inexpensive. researchgate.neteurekaselect.com In the synthesis of pyrano[2,3-d]pyrimidine derivatives, DESs can function as both the reaction medium and the catalyst, promoting the reaction through hydrogen-bond interactions. researchgate.netresearchgate.net
A notable example is the use of a glyoxylic acid:L-proline (1:1) DES, which has been shown to be an efficient, reusable solvent/catalyst for the one-pot, three-component synthesis of 7-amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives. researchgate.net Similarly, a choline (B1196258) chloride-based DES has been used for the synthesis of related pyrido[2,3-d]pyrimidines. eurekaselect.combenthamdirect.com These protocols offer benefits such as cost-effectiveness, clean reaction profiles, and easy work-up. researchgate.net
Nanocatalysis in Pyrano[2,3-d]pyrimidine Formation
Nanocatalysts have gained significant attention in organic synthesis due to their high surface area, enhanced catalytic activity, and potential for recyclability. nih.govresearchgate.net A variety of nanocatalysts have been successfully employed in the multicomponent synthesis of pyrano[2,3-d]pyrimidines. nih.gov
For instance, sulfonic acid nanoporous silica (SBA-Pr-SO3H) has been used as a solid acid nanocatalyst for the efficient synthesis of these heterocycles under solvent-free conditions. nih.gov Magnetic nanoparticles, such as Fe3O4, ZnO, Mn3O4, and Ni2+ supported on core-shell nanoparticles (γ-Fe2O3@HAp-Ni2+), offer the distinct advantage of easy separation from the reaction mixture using an external magnet, allowing for simple catalyst recovery and reuse. nih.govresearchgate.netacs.org Other effective nanocatalysts include ceric ammonium nitrate (CAN) and various metal nanoparticles. jmaterenvironsci.comrsc.org
| Nanocatalyst | Reactants | Medium | Key Advantages | Reference(s) |
| SBA-Pr-SO3H | Barbituric acid, malononitrile, aromatic aldehydes | Solvent-free | High efficiency, green solid acid catalyst | nih.gov |
| Ceric Ammonium Nitrate (CAN) | Not specified | Aqueous medium (ultrasonic irradiation) | Efficient, short reaction times | jmaterenvironsci.com |
| Fe3O4, ZnO, or Mn3O4 | Thiobarbituric acid, malononitrile, p-chlorobenzaldehyde | Not specified | Easily recoverable and reusable catalyst | nih.gov |
| γ-Fe2O3@HAp-Ni2+ | Aromatic aldehydes, malononitrile, barbituric acid | Aqueous ethanol | Reusable, non-toxic | researchgate.net |
| per-6-NH2-β-CD | Benzaldehyde, malononitrile, barbituric acid | Solvent-free | Supramolecular host, reusable | tandfonline.com |
Multicomponent Reaction (MCR) Paradigms
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single operation by combining three or more reactants. nih.govtandfonline.comacs.org This approach is characterized by high atom economy, procedural simplicity, and the ability to generate diverse libraries of compounds. tandfonline.comtandfonline.com The synthesis of pyrano[2,3-d]pyrimidines is a classic example of the successful application of MCRs. jmaterenvironsci.comrsc.org
One-Pot Synthetic Approaches for Pyrano[2,3-d]pyrimidines
The vast majority of modern synthetic routes to pyrano[2,3-d]pyrimidines are one-pot, three-component reactions. nih.govrsc.orgsemanticscholar.org The typical reactants are an aromatic aldehyde, an active methylene compound like malononitrile or ethyl cyanoacetate, and a barbituric acid or thiobarbituric acid derivative. jmaterenvironsci.comresearchgate.nettandfonline.com
The reaction mechanism generally proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. rsc.orgresearchgate.net
Knoevenagel Condensation: The reaction is often initiated by the base- or catalyst-promoted condensation of the aldehyde with the active methylene compound to form an electron-deficient alkene intermediate (an arylidenemalononitrile derivative). mdpi.comtandfonline.comtandfonline.com
Michael Addition: The barbituric acid derivative, often in its enol form, then acts as a nucleophile and undergoes a Michael addition to the activated alkene. mdpi.comtandfonline.com
Intramolecular Cyclization and Tautomerization: The final step involves an intramolecular cyclization, typically through the attack of a nitrogen or oxygen atom on the nitrile group, followed by tautomerization to yield the stable pyrano[2,3-d]pyrimidine scaffold. rsc.orgtandfonline.com
This one-pot paradigm has been successfully implemented using a wide array of catalysts and conditions, including organocatalysts (e.g., L-proline, dibutylamine), nanocatalysts, and green solvents, solidifying its status as the most efficient and versatile strategy for accessing the pyrano[2,3-d]pyrimidine core. jmaterenvironsci.comtandfonline.comresearchgate.netresearchgate.net
Knoevenagel-Michael Condensation and Subsequent Cyclization Sequences
A prevalent and efficient strategy for constructing the pyrano[2,3-d]pyrimidine core is the tandem Knoevenagel-Michael cyclocondensation reaction. researchgate.netnih.govresearchgate.net This one-pot, three-component reaction typically involves an aromatic aldehyde, malononitrile, and a barbituric acid derivative. semanticscholar.orgresearchgate.netresearchgate.net
The reaction mechanism initiates with the Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base or other activating species. This step forms an arylidenemalononitrile intermediate. Subsequently, the active methylene group of the barbituric acid derivative undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile. The final step is an intramolecular cyclization, followed by tautomerization, to yield the stable 5H-pyrano[2,3-d]pyrimidin-7(6H)-one derivative. tandfonline.comnih.gov The versatility of this method allows for the synthesis of a wide array of derivatives by varying the substituents on the aromatic aldehyde and the barbituric acid. researchgate.net
Catalytic Systems and Their Mechanistic Roles
The efficiency and selectivity of pyrano[2,3-d]pyrimidine synthesis are heavily influenced by the choice of catalyst. A variety of catalytic systems, including organocatalysts, metal catalysts, ionic liquids, and hybrid systems, have been developed to promote these transformations, often under environmentally benign conditions. nih.govacs.org
Organocatalysis in Pyrano[2,3-d]pyrimidine Synthesis
Organocatalysts have emerged as a powerful tool for the synthesis of pyrano[2,3-d]pyrimidines, offering a metal-free and often milder alternative to traditional catalysts. nih.gov For instance, dibutylamine (B89481) (DBA) has been effectively used in aqueous ethanol to catalyze the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and barbituric acid, affording high yields of the desired products. researchgate.net Similarly, L-proline has been employed, showcasing its amphoteric nature by activating both the aldehyde and the barbituric acid through hydrogen bonding. semanticscholar.org The use of photo-excited organic dyes like Na2 eosin (B541160) Y represents a novel, green approach, acting as a direct hydrogen atom transfer (HAT) photocatalyst under visible light. nih.gov
Metal-Catalyzed Transformations
Metal catalysts, both in homogeneous and heterogeneous forms, play a crucial role in the synthesis of pyrano[2,3-d]pyrimidines. nih.govacs.org Nanoparticles of metal oxides such as Fe3O4, ZnO, and Mn3O4 have been utilized as efficient and recyclable catalysts for the one-pot synthesis of these heterocycles. nih.gov In some instances, the catalyst can be easily recovered using an external magnet and reused for multiple cycles with consistent activity. nih.gov Trimetallic multi-walled carbon nanotubes (MWCNTs) have also demonstrated high efficacy, benefiting from the synergistic properties of the different metals on the catalyst surface. researchgate.net Furthermore, Lewis acidic catalysts like Ni2+ supported on hydroxyapatite-core–shell-c-Fe2O3 nanoparticles have been successfully employed. researchgate.net
Ionic Liquid Catalysts
Ionic liquids (ILs) have gained traction as green and reusable catalysts and reaction media for organic transformations, including the synthesis of pyrano[2,3-d]pyrimidines. nih.govacs.orgresearchgate.net Both acidic and basic ionic liquids have been developed and utilized. For example, a basic ionic liquid, 1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide, has been shown to efficiently promote the synthesis of pyrano[2,3-d]pyrimidinone derivatives under grinding conditions at room temperature. cjcatal.comresearchgate.net Acidic ionic liquids, such as triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, also serve as effective and reusable Brønsted-acidic catalysts for this multicomponent reaction. researchgate.net A sulfonated poly-4-vinyl pyridinium (B92312) ionic liquid has been used as a catalyst under ultrasonic irradiation to produce spiro-indoline-pyrano[2,3-d]pyrimidine derivatives. mdpi.com
Hybrid Catalytic Systems
Hybrid catalysts, which combine different catalytic species to achieve enhanced activity and selectivity, are at the forefront of catalyst design for pyrano[2,3-d]pyrimidine synthesis. nih.govacs.org These systems can involve combinations of metal nanoparticles with organic moieties or ionic liquids. For example, a catalyst system of Fe3O4 nanoparticles functionalized with a poly(vinyl alcohol) layer has been reported for the eco-friendly synthesis of pyrano[2,3-d]pyrimidinediones. acs.org Another approach involves the use of a carbocationic system with Trityl chloride (TrCl) as a neutral catalyst, which activates the aldehyde for subsequent reaction with malononitrile and barbituric acid. tandfonline.com
Diastereoselective Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Achieving diastereoselectivity in the synthesis of pyrano[2,3-d]pyrimidine derivatives is a significant challenge, as the formation of multiple stereocenters is possible. The development of stereocontrolled methods is crucial for accessing specific isomers with defined biological activities.
One approach to diastereoselective synthesis involves the use of specific catalysts and reaction conditions. For instance, the use of catalysts like TBBDA (a brominating agent) and PBBS in acetonitrile (B52724) under reflux has been shown to diastereoselectively synthesize certain pyrano[2,3-d]pyrimidine derivatives through a Biginelli-type reaction. acs.org While many synthetic methods for pyrano[2,3-d]pyrimidines are highly efficient, achieving high diastereoselectivity often requires careful optimization of the catalyst, solvent, and reaction temperature. nih.govacs.org Further research in this area is focused on the design of chiral catalysts and reaction conditions that can control the stereochemical outcome of the multicomponent reaction.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrano[2,3-d]pyrimidin-7(6H)-one Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including the complex fused heterocyclic systems of pyrano[2,3-d]pyrimidin-7(6H)-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For pyrano[2,3-d]pyrimidin-7(6H)-one derivatives, specific proton signals are characteristic of the pyran and pyrimidine (B1678525) rings, as well as any substituents.
In a series of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinone derivatives, the proton at the 5-position (H-5) of the pyran ring typically appears as a singlet. For instance, in 7-amino-6-cyano-5-(3-nitrophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone, this signal is observed at δ 4.52 ppm. orientjchem.org Similarly, for the 2,3-dichlorophenyl and 2,4-dichlorophenyl analogues, the H-5 proton resonates at δ 4.85 ppm and δ 4.75 ppm, respectively. orientjchem.org The amino group protons (NH₂) usually present as a broad singlet, as seen at δ 7.31 ppm for the 3-nitrophenyl derivative. orientjchem.org The protons of the pyrimidine ring's NH groups are also identifiable, often appearing as broad singlets at lower fields, for example, at δ 12.46 ppm and δ 13.70 ppm. orientjchem.org
The chemical shifts of aromatic protons on the substituent at the 5-position provide further structural confirmation. For example, in the 3-nitrophenyl derivative, the aromatic protons appear as a triplet at δ 7.60 ppm and doublets at δ 7.76 ppm and δ 8.10 ppm. orientjchem.org In another study, the NH protons of 7-(4-aminophenyl)-5-aryl-5H-pyrano[2,3-d]pyrimidinone derivatives were observed as a singlet around δ 10.31 ppm. psu.eduresearchgate.net
Table 1: Selected ¹H NMR Data for Pyrano[2,3-d]pyrimidin-7(6H)-one Derivatives
| Compound | H-5 (ppm) | NH₂ (ppm) | NH (pyrimidine) (ppm) | Aromatic Protons (ppm) |
|---|---|---|---|---|
| 7-amino-6-cyano-5-(3-nitrophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone orientjchem.org | 4.52 (s) | 7.31 (brs) | 12.46 (brs), 13.70 (brs) | 7.60 (t), 7.76 (d), 8.10 (d) |
| 7-amino-6-cyano-5-(2,3-dichlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone orientjchem.org | 4.85 (s) | 7.28-7.35 (m) | 12.46 (brs), 13.70 (brs) | 7.28-7.35 (m), 7.51 (d) |
| 7-amino-6-cyano-5-(2,4-dichlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone orientjchem.org | 4.75 (s) | 7.25 (brs) | 12.54 (brs), 13.64 (brs) | 7.33 (d), 7.38 (d) |
| 7-(4-aminophenyl)-5-phenyl-5H-pyrano[2,3-d]pyrimidinone psu.eduresearchgate.net | 4.79 (d) | 3.59 (s) | 10.31 (s) | 7.33-7.19 (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In pyrano[2,3-d]pyrimidin-7(6H)-one derivatives, distinct signals are observed for the carbonyl carbons, the carbonitrile carbon, and the carbons of the fused ring system and its substituents.
For 7-amino-6-cyano-5-(3-nitrophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone, the carbon of the C-5 position appears at δ 35.48 ppm. orientjchem.org The carbonitrile carbon (C≡N) is found at δ 119.65 ppm, while the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) resonate at δ 158.49 ppm and δ 174.88 ppm, respectively. orientjchem.org The carbons of the aromatic substituent and the fused heterocyclic system appear in the expected regions. orientjchem.org
In a series of 7-(4-aminophenyl)-5-aryl-5H-pyrano[2,3-d]pyrimidinone derivatives, the C-4 carbonyl carbon is observed around δ 166.42 ppm, while the C-2 carbonyl (or thiocarbonyl) appears near δ 164.17 ppm. psu.edu The carbon at position 5 (C-5) is typically found at a higher field, for example, at δ 31.76 ppm. psu.edu
Table 2: Selected ¹³C NMR Data for Pyrano[2,3-d]pyrimidin-7(6H)-one Derivatives
| Compound | C-5 (ppm) | C≡N (ppm) | C=O (pyrimidine) (ppm) | C=S (pyrimidine) (ppm) | Other Key Carbons (ppm) |
|---|---|---|---|---|---|
| 7-amino-6-cyano-5-(3-nitrophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone orientjchem.org | 35.48 | 119.65 | 158.49 | 174.88 | 58.26 (C-CN), 93.32 (C), 152.85 (C-NH₂) |
| 7-amino-6-cyano-5-(2,3-dichlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone orientjchem.org | 34.03 | 119.35 | 158.57 | 174.87 | 57.45 (C-CN), 93.29 (C), 153.10 (C-NH₂) |
| 7-amino-6-cyano-5-(2,4-dichlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone orientjchem.org | 38.69 | 119.43 | 153.67 | 163.16 | 57.63 (C-CN), 88.01 (C), 150.37 (C-NH₂) |
| 7-(4-aminophenyl)-5-phenyl-5H-pyrano[2,3-d]pyrimidinone psu.edu | 31.76 | - | 166.42 (C-4), 164.17 (C-2) | - | 162.54 (C-9), 142.78 (C-7), 136.55 (C-6) |
For certain derivatives of the pyrano[2,3-d]pyrimidine scaffold, advanced NMR techniques such as Phosphorus-31 (³¹P) and Nitrogen-15 (¹⁵N) NMR can be invaluable. These techniques are particularly useful when the synthesized molecules contain phosphorus or an abundance of nitrogen atoms, providing direct information about the chemical environment of these heteroatoms.
In a study of pyrano[2,3-c]pyrazole derivatives, which are structurally related to pyrano[2,3-d]pyrimidines, ³¹P NMR was used to characterize a derivative containing a phosphonate (B1237965) group. A singlet signal was observed at δ 22 ppm in the ³¹P NMR spectrum. mdpi.com Furthermore, ¹⁵N NMR spectroscopy has been employed to confirm the structure of pyrano[2,3-d:6,5-d']dipyrimidine derivatives. nih.gov For certain pyridinium-containing pyrano[2,3-c]pyrazole derivatives, ¹⁵N NMR spectral data revealed "pyridinium-like" signals resonating at δ -189.2 ppm and δ -183.2 ppm, confirming the nitrogen environment. ktu.edu These examples highlight the utility of heteroatom NMR in the comprehensive structural analysis of complex heterocyclic systems.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 5H-pyrano[2,3-d]pyrimidin-7(6H)-one derivatives, IR spectra typically show characteristic absorption bands for various functional groups.
The presence of amino (NH₂) and imino (NH) groups is indicated by stretching vibrations in the range of 3100-3500 cm⁻¹. orientjchem.orgnih.gov For example, in 7-amino-6-cyano-5-(2,3-dichlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone, absorption bands for the NH₂ group are seen at 3460 and 3316 cm⁻¹, while NH stretching vibrations appear at 3172 and 3064 cm⁻¹. orientjchem.org The carbonyl (C=O) groups of the pyrimidine ring give rise to strong absorption bands typically between 1650 and 1750 cm⁻¹. orientjchem.orgnih.gov For instance, a derivative showed two carbonyl bands at 1752.22 and 1694.82 cm⁻¹. researchgate.net A distinctive feature in many derivatives is the cyano (C≡N) group, which exhibits a sharp absorption band around 2200 cm⁻¹. orientjchem.orgnih.gov For example, 7-amino-6-cyano-5-(3-nitrophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone shows a C≡N stretch at 2201 cm⁻¹. orientjchem.org
Table 3: Characteristic IR Absorption Bands for Pyrano[2,3-d]pyrimidin-7(6H)-one Derivatives
| Functional Group | Wavenumber Range (cm⁻¹) | Example Compound and Specific Wavenumber (cm⁻¹) |
|---|---|---|
| NH₂/NH Stretching | 3100 - 3500 | 7-amino-6-cyano-5-(2,3-dichlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone: 3460, 3316 (NH₂), 3172, 3064 (NH) orientjchem.org |
| C≡N Stretching | ~2200 | 7-amino-6-cyano-5-(3-nitrophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone: 2201 orientjchem.org |
| C=O Stretching | 1650 - 1750 | 3-amino-1-(2,5-dinitrophenyl)-9-(thiophen-2-yl)-7,9-dihydropyrazolo[3′,4′:5,6]pyrano[2,3-d]pyrimidine-6,8(1H,5H)-dione: 1752, 1694 researchgate.net |
| C=S Stretching | ~1687 | 7-amino-6-cyano-5-(3-nitrophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone: 1687 orientjchem.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For pyrano[2,3-d]pyrimidin-7(6H)-one derivatives, mass spectrometry is used to confirm the molecular formula of the synthesized compounds. nih.govresearchgate.net
In the analysis of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinone derivatives, the mass spectra typically show the expected molecular ion peaks (M⁺), which correspond to the calculated molecular weight of the compounds. orientjchem.org For example, the mass spectrum of a 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivative displayed a molecular ion peak with an m/z value of 479, which is consistent with its molecular formula, C₂₅H₂₂ClN₃O₅. semanticscholar.org Similarly, in a related pyrano[2,3-c]pyrazole derivative, the mass spectrum revealed a molecular ion peak at m/z 465.02, confirming the molecular formula C₁₇H₁₆N₅O₅PS₂. mdpi.com High-resolution mass spectrometry (HRMS) is often employed for even more precise mass determination, further solidifying the elemental composition and structural assignment. nih.gov
Single-Crystal X-ray Diffraction for Definitive Structure Confirmation
For complex heterocyclic systems like pyrano[2,3-d]pyrimidin-7(6H)-one derivatives, single-crystal X-ray diffraction can definitively confirm the connectivity of atoms and the stereochemistry of the molecule. nih.gov In a study of related pyrano[2,3-c]pyrazole derivatives, single-crystal X-ray diffraction was used to elucidate the structure of a zwitterionic 6-(N-methylpyridinium)pyrano[2,3-c]pyrazol derivative. ktu.edu The analysis revealed that the main core of the molecule consists of a planar pyrano[2,3-c]pyrazole ring system with phenyl and pyridin-4-yl substituents. ktu.edu
In another example, the crystal structure of a chromeno[4′,3′:4,5]pyrano[2,3-d]pyrimidine derivative was determined. The analysis showed that the two fused six-membered pyran rings adopt half-chair conformations, and the dihedral angle between the pyrimidine ring and a chlorophenyl ring was found to be 51.55°. researchgate.net Such detailed structural information is invaluable for understanding the properties and reactivity of these compounds.
Computational and Theoretical Investigations of Pyrano 2,3 D Pyrimidin 7 6h One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of many-body systems, such as molecules. It is frequently applied to pyranopyrimidine derivatives to predict their behavior and characteristics.
Analysis of Electronic Structure and Molecular Orbitals (HOMO-LUMO Gap)
The electronic properties of pyranopyrimidine derivatives are often analyzed using DFT calculations. citedrive.comresearchgate.net A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related pyrimidine (B1678525) derivative, the small calculated HOMO-LUMO energy gap indicated high chemical reactivity and that charge transfer occurs within the molecule. nih.gov DFT calculations on various pyranopyrimidine derivatives have been instrumental in understanding their electronic behavior and potential for charge transfer interactions. citedrive.comresearchgate.net
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | B3LYP/6-311G++(d,p) |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | - | B3LYP/6-31G** & HF/6-31G** |
Conformational Analysis and Energy Minima
Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules. For derivatives of pyrano[2,3-d]pyrimidine, theoretical calculations are used to determine the most stable conformations by identifying the energy minima on the potential energy surface. ijcce.ac.irresearchgate.net These studies often involve calculating the rotation barrier energies to understand the dynamic processes of conformational changes. researchgate.net The analysis helps in identifying the most probable shapes the molecule will adopt, which is vital for understanding its interaction with biological targets.
For example, ab initio calculations have been performed to study the dynamic processes of conformational analysis for certain pyrano[2,3-d]pyrimidine derivatives. ijcce.ac.irresearchgate.net These studies calculate geometrical parameters and thermodynamic parameters for different isomers to identify the most stable structures. researchgate.net
Investigation of Aromaticity (e.g., NICS values)
Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic molecules due to the delocalization of π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a system. github.io NICS values are calculated at specific points in space, typically at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), to probe the induced magnetic field. researchgate.netgithub.io
A negative NICS value generally indicates a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic current, indicative of an anti-aromatic system. github.io Studies on pyrano[2,3-d]pyrimidine derivatives have employed NICS calculations to assess the aromatic character of the fused rings. ijcce.ac.irresearchgate.net For instance, calculations on some derivatives have shown aromatic character for the pyrimidine ring. researchgate.net
Ab Initio Calculation Methodologies
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study pyrano[2,3-d]pyrimidine derivatives. ijcce.ac.irresearchgate.net The Hartree-Fock (HF) method, often used with a basis set like 6-31G(d,p), is a common ab initio approach. ijcce.ac.irresearchgate.net These calculations provide fundamental information about the molecule's geometry, energy, and other electronic properties. ijcce.ac.irresearchgate.net For some pyrano[2,3-d]pyrimidine derivatives, ab initio studies have been conducted to optimize their geometry, calculate thermodynamic parameters, and investigate their aromaticity and conformational dynamics. ijcce.ac.irresearchgate.net
Molecular Docking Simulations for Receptor Binding and Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnanobioletters.com It is extensively used in drug design to understand how a ligand, such as a pyrano[2,3-d]pyrimidine derivative, might interact with a biological receptor. citedrive.comresearchgate.netrsc.orgnih.gov
These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. rsc.orgnanobioletters.com For example, molecular docking studies on pyrano[2,3-d]pyrimidine derivatives have been performed to investigate their binding modes with various enzymes and receptors, such as PARP-1 and adenosine (B11128) A1/A2A receptors. citedrive.comresearchgate.netrsc.org The results of these simulations provide valuable insights into the potential biological activity of these compounds and guide the design of new, more potent inhibitors. rsc.orgnih.gov The binding affinity, often expressed as a docking score, is calculated to estimate the strength of the interaction. nanobioletters.com
| Derivative | Target Receptor | Key Interactions Noted |
| Pyrano[2,3-d]pyrimidine 2,4 dione (B5365651) analogues | PARP-1 | Compared with Olaparib binding |
| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidines | Adenosine A1 and A2A receptors | Promising interactions for specific compounds |
| Pyrano[2,3-c] pyrazole (B372694) derivatives | SARS-Coronavirus 3CL Protease | Strong hydrogen bond interactions |
Reactivity and Chemical Transformations of 5h Pyrano 2,3 D Pyrimidin 7 6h One
Derivatization and Functionalization Strategies
One common approach involves the synthesis of annulated pyrano[2,3-d]pyrimidine derivatives with different substituents, such as methoxy (B1213986), hydroxyl, nitrile, and bromine. researchgate.net The introduction of these functional groups can be achieved through various synthetic methods, and their presence can significantly impact the molecule's electronic properties. For instance, electron-donating and electron-withdrawing groups on the pyrano[2,3-d]pyrimidine skeleton have been shown to influence its chemical behavior. researchgate.net
Another functionalization strategy involves N-methylation, as demonstrated by the reaction of a pyridinyl-containing pyrano[2,3-c]pyrazole derivative with methyl iodide to form a methylpyridinium iodide salt. mdpi.com Additionally, Pd-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira reactions have been employed for the functionalization of related pyran-fused systems. mdpi.com These reactions typically proceed via an O-triflate intermediate, which is synthesized from a hydroxyl-substituted precursor. mdpi.com
The table below summarizes various derivatization and functionalization strategies applied to pyrano[2,3-d]pyrimidine and related structures.
| Starting Material | Reagents | Product | Reference |
| Barbituric acid, aromatic aldehyde, malononitrile (B47326) | 1,4-diazabicyclo[2.2.2]octane (DABCO) in H₂O | 7-Amino-6-cyano-5-aryl-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone | orientjchem.org |
| Aryl aldehyde, malononitrile, barbituric acid/1,3-dimethylbarbituric acid | Ethylene glycol | 1H-Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives | researchgate.net |
| 4-Hydroxycoumarin, barbituric acid, substituted aldehyde, piperidine | Methanol | 1H-Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives | semanticscholar.org |
| 5-Hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-one | Triflic anhydride (B1165640) (Tf₂O), triethylamine (B128534) (TEA) | 4-Oxo-2,4-dihydropyrano[2,3-c]pyrazol-5-yl trifluoromethanesulfonate | mdpi.com |
| Pyridinyl-containing pyrano[2,3-c]pyrazole | Methyl iodide | Methylpyridinium iodide salt | mdpi.com |
Cyclization Reactions Leading to Fused Ring Systems
The 5H-pyrano[2,3-d]pyrimidin-7(6H)-one scaffold is a valuable building block for the synthesis of more complex, fused ring systems through various cyclization reactions. These reactions often involve intramolecular processes that lead to the formation of new rings fused to the existing pyranopyrimidine core.
One notable example is the Conia-ene cyclization of N-propargyl amido alcohols with 1,3-dicarbonyl compounds, catalyzed by indium(III) triflate, which produces substituted tetrahydropyrroloisoindolones. acs.org These products can then undergo a decarboxylative aromatization to yield 5H-pyrrolo[2,1-a]isoindol-5-one. acs.org Another significant cyclization is the ortho-hydroxylative ipso-cyclization of N-arylpropiolamides, which proceeds through α-addition, ipso-cyclization, and ortho-trapping of the resulting spirocyclic species. acs.org
Metal-free, one-pot cascade annulation reactions have also been developed for the synthesis of bicyclic 2-pyridones from 2-pyrones in water, highlighting an environmentally friendly approach to creating fused systems. acs.org Furthermore, catalytic asymmetric chlorocyclization of o-vinylanilides provides a direct route to chiral benzoxazine (B1645224) derivatives. acs.org
The table below details several cyclization reactions that lead to the formation of fused ring systems from precursors related to pyranopyrimidines.
| Starting Material | Reagents/Catalyst | Product | Reference |
| N-Propargyl amido alcohols, 1,3-dicarbonyl compounds | Indium(III) triflate [In(OTf)₃] | Substituted tetrahydropyrroloisoindolone | acs.org |
| N-Arylpropiolamides | ZnBr₂/oxone or TBAB/oxone | Fused benzoxazine derivatives | acs.org |
| 2-Pyrones | Water (metal-free) | Bicyclic 2-pyridones | acs.org |
| o-Vinylanilides | Organocatalyst | Chiral benzoxazine derivatives | acs.org |
Heterocyclic Annulation Reactions
Heterocyclic annulation reactions are fundamental in expanding the structural diversity of the this compound system by fusing additional heterocyclic rings. These reactions are crucial for synthesizing novel polycyclic compounds.
A prominent method for achieving heterocyclic annulation is the tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters in water. organic-chemistry.org This is followed by an acid- or base-promoted intramolecular ring closure and decarboxylation, which efficiently yields a 5,6-fused 2-pyridone ring system. organic-chemistry.org This particular reaction sequence demonstrates versatility, with five- and six-membered rings providing high yields. organic-chemistry.org
Another important strategy involves multicomponent reactions. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed using amidines and up to three different alcohols. acs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted pyrimidines. acs.org
The table below outlines key heterocyclic annulation reactions involving pyranopyrimidine precursors or related structures.
| Starting Material | Reagents/Conditions | Product | Reference |
| Propiolamide, cyclic β-keto methyl esters | Water, followed by acid or base | 5,6-Fused 2-pyridone ring system | organic-chemistry.org |
| Amidines, up to three different alcohols | PN₅P-Ir-pincer complex catalyst | Highly decorated pyrimidines | acs.org |
Medicinal Chemistry and Biological Relevance of Pyrano 2,3 D Pyrimidine Scaffolds
Rational Design Principles for Bioactive Pyrano[2,3-d]pyrimidine Analogs
The design of bioactive pyrano[2,3-d]pyrimidine analogs is often guided by the specific molecular target. A notable example is the rational design of derivatives as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair mechanisms in cancer cells. The design strategy for these inhibitors involves creating molecules that can effectively interact with the active site of PARP-1. nih.gov
The active site of PARP-1 has two main regions: the nicotinamide (B372718) (NI) site and the adenosine (B11128) (AD) site. Many potent PARP-1 inhibitors are designed to bind to the NI site through hydrogen bonds with key amino acid residues such as Gly863 and Ser904, and to form π-π stacking interactions with Tyr907. nih.govrsc.org The larger AD site can accommodate a variety of structural motifs, allowing for modifications to enhance binding affinity and selectivity. nih.govrsc.org Consequently, the pyrano[2,3-d]pyrimidine scaffold is employed as a core structure to occupy the NI site, with various substituents being added to interact with the AD site. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrano[2,3-d]pyrimidine derivatives. These studies systematically alter the chemical structure of the molecule and assess the impact on its biological effect.
For PARP-1 inhibitors based on the pyrano[2,3-d]pyrimidine-2,4-dione scaffold, SAR studies have revealed several key insights. rsc.org The presence of the core scaffold is essential for interacting with the amino acids in the NI site of the enzyme. rsc.org The addition of a fused heterocycle to this core structure has been shown to create extra interactions with the enzyme, significantly enhancing the inhibitory activity. rsc.org Furthermore, the presence of a hydrophobic substituent on the ring is favorable, likely due to interactions with the AD site of the enzyme. rsc.org
In the context of urease inhibition, SAR studies on pyrano[2,3-d]pyrimidine diones have shown that compounds with hydrophobic substitutes on an attached phenyl ring exhibit good inhibitory activity. nih.gov It is believed that electron-donating groups and subsequent hydrophobic interactions with the enzyme's active site prevent the hydrolysis of the substrate. nih.govnih.gov Conversely, the presence of electron-withdrawing groups, such as a nitro group, or a methoxy (B1213986) group at the meta position on the phenyl ring, tends to reduce urease inhibitory activity. nih.gov This is attributed to a decrease in the partial charge on the nitrogen atoms of the barbiturate (B1230296) moiety within the pyrano[2,3-d]pyrimidine ring system, which is considered essential for inhibitory activity. nih.gov
Mechanistic Insights into Biological Action and Molecular Targets
Understanding the mechanism of action at a molecular level is fundamental to drug design. For pyrano[2,3-d]pyrimidine derivatives targeting PARP-1, molecular docking studies have provided detailed insights into their binding modes. These studies show that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold successfully occupies the NI-site of the enzyme. rsc.org
The carbonyl group of the pyrimidine (B1678525) ring forms a hydrogen bond with Ser904, while both a carbonyl group and an NH group of the ring form two characteristic hydrogen bonds with Gly863. rsc.org Additionally, these compounds exhibit π-π stacking interactions with Tyr907 and His862. rsc.org These interactions are crucial for the potent inhibition of the PARP-1 enzyme. rsc.org
Pyrano[2,3-d]pyrimidine Derivatives as Investigational Inhibitors
The versatile pyrano[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of biological targets.
Derivatives of the pyrano[2,3-d]pyrimidine system have been investigated as antagonists of the Neuropeptide S receptor (NPSR). A notable example is a naptho pyrano pyrimidine probe, which has been identified as a potent and functional antagonist of the NPSR. nih.gov Such antagonists are valuable tool molecules for researchers studying the pharmacology of the NPS/NPSR system and its role in conditions like sleep, anxiety, and addiction. nih.gov
A series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated as potential inhibitors of PARP-1. nih.govrsc.orgresearchgate.net Many of these synthesized compounds displayed excellent inhibitory activities against PARP-1, with IC50 values in the nanomolar range. nih.gov For instance, compounds designated as S2 and S7 emerged as highly potent PARP-1 inhibitors, showing greater potency than the reference drug Olaparib. rsc.org
Table 1: PARP-1 Inhibitory Activity of Selected Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | IC50 (nM) |
|---|---|
| S2 | 4.06 ± 0.18 |
| S7 | 3.61 ± 0.15 |
Data sourced from a study on novel PARP-1 inhibitors. rsc.org
These compounds not only showed potent enzyme inhibition but also exhibited significant anti-proliferative activity against human cancer cell lines such as MCF-7 and HCT116. nih.govrsc.org
Pyrano[2,3-d]pyrimidine dione (B5365651) derivatives have also been explored for their potential to inhibit the urease enzyme. nih.gov Several synthesized compounds, particularly those with hydrophobic substituents on a phenyl ring, demonstrated good inhibitory activity against Jack bean urease. nih.gov The inhibitory concentrations (IC50) for some of these compounds ranged from 19.45 to 279.14 μM. nih.gov
Table 2: Urease Inhibitory Activity of Selected Pyrano[2,3-d]pyrimidine Dione Derivatives
| Compound | Substituent on Phenyl Ring | IC50 (μM) |
|---|---|---|
| 4b | 4-Chloro | 19.45 |
| 4c | 4-Bromo | 279.14 |
| 4e | 4-Methyl | 114.21 |
| 4f | 4-Methoxy | 85.16 |
| 4g | 3,4-Dimethoxy | 201.14 |
| 4j | 2,4-Dichloro | 148.19 |
Data represents a selection of compounds and their reported urease inhibitory activity. nih.gov
Conversely, compounds with electron-withdrawing groups like nitro substituents showed reduced activity. nih.gov This highlights the importance of electronic and hydrophobic properties in the design of effective urease inhibitors based on this scaffold.
Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity
Derivatives of the pyrano[2,3-d]pyrimidine scaffold have been investigated for their potential to inhibit key carbohydrate-hydrolyzing enzymes, namely alpha-amylase (α-amylase) and alpha-glucosidase (α-glucosidase). The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes mellitus. By slowing down the digestion of carbohydrates, these inhibitors can help to control the rise in blood glucose levels after a meal.
A series of novel curcumin-based pyrano[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory properties against these enzymes. nih.gov These compounds, which incorporate a curcumin (B1669340) subunit and a barbituric acid moiety, demonstrated inhibitory action against both α-amylase and α-glucosidase. nih.gov The study highlighted that these derivatives could serve as a basis for developing antidiabetic drugs. nih.gov
In another study, hybrid compounds containing a 4H-pyrano[2,3-d]pyrimidine ring linked to a 1H-1,2,3-triazole and a D-glucose component were synthesized and tested for their in vitro α-amylase and α-glucosidase inhibitory activities. nih.gov The synthesized compounds exhibited a range of inhibitory potencies. Specifically, the IC50 values for α-amylase inhibition were found to be in the range of 103.63 ± 1.13 μM to 295.45 ± 1.11 μM. nih.gov For α-glucosidase, the inhibitory activity was more potent, with IC50 values ranging from 45.63 ± 1.14 μM to 184.52 ± 1.15 μM. nih.gov Within this series, ethyl ester 8m was the most effective inhibitor of α-amylase, while ethyl ester 8t showed the highest activity against α-glucosidase. nih.gov Kinetic studies revealed that compound 8t acts as a competitive inhibitor of α-glucosidase. nih.gov
Furthermore, a separate investigation into 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives also revealed their potential as inhibitors of these enzymes. researchgate.net The findings from this study indicated that the synthesized compounds were more potent in inhibiting α-glucosidase compared to α-amylase. researchgate.net For instance, one of the synthesized compounds, 5b , exhibited an IC value of 9.897 mM for α-glucosidase inhibition, with the inhibitory concentrations for the series ranging from 9.897 to 20.131 mM. researchgate.net
The inhibitory activities of selected pyrano[2,3-d]pyrimidine derivatives are summarized in the table below.
| Compound/Derivative Series | Target Enzyme | IC50/Inhibitory Concentration | Reference |
| Hybrid of 4H-pyrano[2,3-d]pyrimidine, 1H-1,2,3-triazole, and D-glucose | α-Amylase | 103.63 ± 1.13 μM to 295.45 ± 1.11 μM | nih.gov |
| Hybrid of 4H-pyrano[2,3-d]pyrimidine, 1H-1,2,3-triazole, and D-glucose | α-Glucosidase | 45.63 ± 1.14 μM to 184.52 ± 1.15 μM | nih.gov |
| Ethyl ester 8m | α-Amylase | 103.63 ± 1.13 μM | nih.gov |
| Ethyl ester 8t | α-Glucosidase | 45.63 ± 1.14 μM | nih.gov |
| 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione (5b ) | α-Glucosidase | 9.897 mM | researchgate.net |
Tyrosine Phosphatase Inhibitory Activity
Following a comprehensive review of the available scientific literature, no research studies were identified that specifically investigate the tyrosine phosphatase inhibitory activity of compounds based on the 5H-Pyrano[2,3-d]pyrimidin-7(6H)-one scaffold.
Investigation as Potential Inhibitors of Viral Replications
The structural framework of pyrano[2,3-d]pyrimidine has also been explored for its potential in developing antiviral agents. Research in this area has often focused on fused heterocyclic systems that incorporate the pyrano[2,3-d]pyrimidine core.
One study detailed the synthesis of novel pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives. nih.govresearchgate.net A selection of these compounds was subsequently tested for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1). nih.govresearchgate.net The precursor for these derivatives was 6-Amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. nih.gov This line of research indicates the utility of the pyrano[2,3-d]pyrimidine scaffold as a building block for more complex molecules with potential antiviral applications.
Applications in Organometallic Chemistry and Coordination Complexes
Design and Synthesis of Pyrano[2,3-d]pyrimidine-Based Ligands
The foundation of utilizing pyrano[2,3-d]pyrimidines in organometallic chemistry lies in the strategic design and synthesis of the ligand itself. The most prevalent method for synthesizing the 5H-pyrano[2,3-d]pyrimidin-7(6H)-one core is through a one-pot, multicomponent reaction (MCR). This approach is highly efficient, allowing for the creation of a diverse library of substituted derivatives by varying the initial reactants.
The typical MCR involves the condensation of an aldehyde, an active methylene (B1212753) compound (commonly malononitrile), and a derivative of barbituric acid or thiobarbituric acid. nih.govorientjchem.org The reaction proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The choice of substituents on the aromatic aldehyde and the barbituric acid derivative allows for fine-tuning of the electronic and steric properties of the resulting pyranopyrimidine ligand.
The synthesis itself is often facilitated by a catalyst, which can range from organic bases to, more pertinently, various metal catalysts. acs.orgresearchgate.net The development of these synthetic routes is crucial for producing the pyranopyrimidine molecules that can then act as ligands. For instance, derivatives have been synthesized by reacting cyclic compounds containing an active methylene group with an aldehyde and malononitrile (B47326) in butanol. nih.gov Further functionalization can be achieved; for example, treating the initial pyranopyrimidine product with electrophiles like triethylorthoformate, followed by reactions with various nitrogen nucleophiles, can introduce additional coordination sites. nih.gov
A summary of common synthetic approaches is presented below:
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, Barbituric Acid | Aqueous Ethanol (B145695), Dibutylamine (B89481) (DBA) | Annulated Pyrano[2,3-d]pyrimidine Derivatives | researchgate.net |
| Aromatic Aldehydes, Malononitrile, Thiobarbituric Acid | Fe3O4, ZnO, or Mn3O4 Nanoparticles | Pyrano[2,3-d]pyrimidine Derivatives | nih.gov |
| Cyclic Active Methylene Compound, Aldehyde, Malononitrile | Butanol | Pyrano[2,3-d]pyrimidine Derivatives | nih.gov |
| Aromatic Aldehydes, Malononitrile, Barbituric Acid | SnO2/SiO2 Nanocomposite, Room Temp. | Pyrano[2,3-d]pyrimidinone Derivatives | researchgate.net |
Coordination Chemistry with Transition Metals
The pyrano[2,3-d]pyrimidine scaffold possesses several potential coordination sites, making it a versatile ligand for transition metals. The key donor atoms are the two nitrogen atoms of the pyrimidine (B1678525) ring (at positions 1 and 3) and the oxygen atoms, including the pyran ring oxygen and the carbonyl group at position 7.
Direct studies on the coordination of isolated this compound complexes are not extensively documented, but the coordination behavior can be inferred from the mechanisms of metal-catalyzed synthesis reactions. In these syntheses, the metal catalyst often acts as a Lewis acid, coordinating to the reactants to facilitate the reaction. For example, a proposed mechanism for a copper-catalyzed synthesis suggests that a chelated copper ion interacts with the carbonyl group of the aldehyde and malononitrile, activating them for subsequent reaction steps. acs.org This indicates a strong affinity of the carbonyl oxygen for metal centers.
Further insight comes from molecular docking studies of pyrano[2,3-d]pyrimidine derivatives designed as enzyme inhibitors. In a study of PARP-1 inhibitors, the pyrano[2,3-d]pyrimidine-2,4-dione scaffold was shown to interact with key amino acids in the enzyme's active site. nih.gov Specifically, the carbonyl group and the NH group of the pyrimidine ring formed crucial hydrogen bonds with Ser904 and Gly863, respectively. nih.gov These interactions serve as a model for how the ligand might coordinate with a metal ion, utilizing the lone pairs on the oxygen and nitrogen atoms.
The potential coordination modes are:
Monodentate: Coordination through one of the pyrimidine nitrogens (N1 or N3) or the carbonyl oxygen.
Bidentate: Chelation involving both a nitrogen atom and the adjacent carbonyl oxygen, or involving both N1 and N3, depending on the specific derivative and the metal's geometric preference.
Spectroscopic changes upon complexation are expected. In related heterocyclic complexes, the coordination with a metal ion leads to a downfield shift of proton signals in ¹H NMR spectra, particularly for protons near the coordination site. researchgate.net
Catalytic Applications of Organometallic Complexes
The primary catalytic application involving the pyrano[2,3-d]pyrimidine scaffold is in its own synthesis, where various transition metal complexes and nanoparticles serve as highly efficient catalysts. acs.orgresearchgate.net These catalysts are often heterogeneous, allowing for easy recovery and reuse, which aligns with the principles of green chemistry. nih.gov
Transition metals such as iron, zinc, nickel, and copper have been employed in various forms to catalyze the multicomponent reaction that forms the pyranopyrimidine ring system. nih.govacs.org
| Catalyst System | Reactants | Reaction | Key Findings | Reference |
| Fe₃O₄-@poly(vinyl alcohol) NPs | Aryl Aldehyde, Barbituric Acid, Malononitrile | One-pot synthesis of pyrano[2,3-d]pyrimidinedione | Heterogeneous catalyst, reusable up to four times. | acs.org |
| Fe₃O₄, ZnO, or Mn₃O₄ Nanoparticles | p-Chlorobenzaldehyde, Malononitrile, Thiobarbituric Acid | One-pot three-component synthesis | Catalyst is easily recovered with an external magnet and reusable for six cycles with consistent activity. | nih.gov |
| γ-Fe₂O₃@HAp-Ni²⁺ NPs | Aromatic Aldehydes, Malononitrile, Barbituric Acid | One-pot three-component synthesis | Lewis acid catalysis in aqueous ethanol; non-toxic and easily handled catalyst. | researchgate.net |
| LDH@TRMS@NDBD@Cu(II) | Benzaldehyde Derivatives, Malononitrile, Barbituric Acid | One-pot three-component synthesis of pyrano[2,3-d]pyrimidine | Catalyst is reusable four times without significant loss of efficiency; reaction occurs under solvent-free conditions. | acs.org |
| Scandium(III) triflate | Aldehydes, Active Methylene Compounds | Lewis acid-catalyzed synthesis | Catalyst can be recovered and reused without significant loss of activity. | acs.org |
The mechanism of catalysis typically involves the Lewis acidic metal center activating a carbonyl group on the aldehyde reactant. acs.orgacs.org This activation facilitates the initial Knoevenagel condensation with malononitrile. The resulting arylidene malononitrile intermediate is then susceptible to a Michael addition by the barbituric acid derivative, followed by intramolecular cyclization and dehydration to yield the final this compound product. The interaction between the metal catalyst and the reactants throughout this cascade process underscores the potential for developing well-defined organometallic complexes of this ligand for other catalytic transformations.
Emerging Applications in Materials Science
Multifunctional Additives for Lubricating Oils
Derivatives of pyrano[2,3-d]pyrimidine are being actively investigated as effective multifunctional additives for lubricating oils. chemmethod.comchemmethod.com Multifunctional additives are highly valued in the lubricant industry as they can improve several properties of the base oil simultaneously, leading to more efficient and durable machinery. chemmethod.comchemmethod.com
Research has shown that when blended with base lubricating oils, certain newly synthesized pyranopyrimidine derivatives demonstrate significant potential to enhance performance. chemmethod.com These compounds have been evaluated for several key properties, including antioxidant, anti-rust, and anti-corrosion capabilities. chemmethod.com The evaluation of antioxidant properties is often conducted using the Institute of Petroleum's testing method (IP-280 test), which assesses the oil's resistance to oxidation and thickening. chemmethod.com By inhibiting oxidation, these additives can extend the life of the lubricant and protect mechanical parts from wear and degradation. chemmethod.com
Investigation as Anti-Corrosion Agents, including Microbially Induced Corrosion (MIC) Inhibition
A significant area of application for pyrano[2,3-d]pyrimidine derivatives is in the prevention of corrosion. Their efficacy as corrosion and rust inhibitors in lubricating oils has been demonstrated through standardized testing methods. chemmethod.com Specifically, their performance as corrosion inhibitors is evaluated using the ASTM-D-130 test, while their ability to prevent rust is assessed with the ASTM-D-665 test. chemmethod.com These tests have confirmed the multi-functional capacity of these additives to protect both non-ferrous and ferrous metal surfaces within machinery. chemmethod.com
Beyond typical chemical corrosion, these compounds are also being studied for their ability to combat Microbially Induced Corrosion (MIC). chemmethod.com MIC is a significant problem in various industries where bacteria can accelerate corrosion processes. To assess their potential, theoretical studies involving molecular docking have been performed. These computational analyses have investigated the interactions of pyranopyrimidine derivatives with key proteins from corrosion-influencing bacteria, such as Desulfovibrio gigas and Desulfovibrio vulgaris. chemmethod.com The docking studies focus on proteins like rubredoxin (from Desulfovibrio gigas) and cytochrome-c3 (from Desulfovibrio vulgaris) to predict the inhibitory capability of the compounds against these microorganisms. chemmethod.com
Table 1: Molecular Docking Interactions of Pyrano[2,3-d]pyrimidine Derivatives with Bacterial Proteins This table visualizes the theoretical binding interactions of synthesized pyranopyrimidine derivatives against proteins associated with microbially induced corrosion.
| Derivative | Target Protein | Bacterial Source | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| Derivative 4 | Rubredoxin (2DSX) | Desulfovibrio gigas | -7.5 | Interactions with key amino acid residues in the active site. |
| Derivative 4 | Cytochrome-c3 (2CTH) | Desulfovibrio vulgaris | -8.0 | π-S, π-π T-shaped, π-alkyl, and π-anion interactions. |
| Derivative 5 | Rubredoxin (2DSX) | Desulfovibrio gigas | -7.1 | Hydrogen bonding and hydrophobic interactions. |
| Derivative 5 | Cytochrome-c3 (2CTH) | Desulfovibrio vulgaris | -7.8 | Multiple points of contact within the protein's binding pocket. |
| Derivative 6 | Rubredoxin (2DSX) | Desulfovibrio gigas | -7.3 | Favorable electrostatic and van der Waals interactions. |
| Derivative 6 | Cytochrome-c3 (2CTH) | Desulfovibrio vulgaris | -7.9 | Strong binding affinity demonstrated through computational models. |
Potential in Optoelectronic Materials Development
The unique chemical structure of the pyrano[2,3-d]pyrimidine scaffold has also led to its investigation in the realm of materials science for electronics and optics. Research has indicated that several compounds based on this heterocyclic system have been studied for their potential use as nonlinear optical (NLO) materials and dyes.
NLO materials are substances that exhibit a nonlinear response to electromagnetic fields, such as those from high-intensity light sources like lasers. This property is crucial for a variety of applications in optoelectronics, including frequency conversion, optical switching, and data storage. The π-deficient and electron-withdrawing characteristics of pyrimidine-based molecules make them ideal candidates for designing new NLO materials. The development of organic NLO materials is an active area of research, as they can offer advantages over traditional inorganic crystals. The exploration of pyrano[2,3-d]pyrimidine derivatives in this context highlights their versatility and potential contribution to the development of advanced optical and photonic devices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5H-Pyrano[2,3-d]pyrimidin-7(6H)-one derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves condensation reactions between barbituric acid derivatives and aryl aldehydes. For example:
- POCl₃-mediated cyclization : Heating 5,5′-arylidenebis(2-thio)barbituric acid pyridine salts with POCl₃ generates derivatives (e.g., 5-aryl-2,4,6,8-tetrahydroxy compounds) with yields dependent on stoichiometry and reaction time .
- Acid-catalyzed condensation : Using acetic acid/acetic anhydride at 110–115°C with 6-methoxyuracil and p-nitrobenzaldehyde produces 2,8-dihydroxy-4,6-dimethoxy derivatives. Yields improve with excess anhydride to drive dehydration .
Q. How can researchers characterize this compound derivatives using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Analyze aromatic proton environments (e.g., doublets at δ 7.25–7.62 ppm for para-substituted aryl groups) and hydroxyl/mercapto signals (δ 11.14–12.53 ppm in DMSO-d₆). Substituent-induced shifts (e.g., Cl vs. Br) help confirm regiochemistry .
- IR : Detect carbonyl stretches (1650–1750 cm⁻¹) and thione C=S bonds (1200–1250 cm⁻¹). Absence of NH stretches indicates complete cyclization .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N ratios, especially for halogenated derivatives (e.g., 4-ClC₆H₄ substituents) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological studies?
- Methodological Answer :
- Systematic substitution : Compare bioactivity across variants (e.g., OH, Cl, SH at R positions). For example, 4-ClC₆H₄ derivatives show enhanced antimicrobial activity due to increased lipophilicity .
- Dose-response assays : Use in vitro models (e.g., bacterial cultures) to quantify IC₅₀ values. Parallel cytotoxicity assays (e.g., mammalian cell lines) ensure selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- PMR signal overlap : For complex splitting patterns (e.g., δ 7.25–7.40 ppm multiplet in DMSO-d₆), employ 2D NMR (COSY, HSQC) to assign coupling partners .
- Dynamic proton exchange : Broad NH/OH signals (δ 11–12 ppm) may require variable-temperature NMR or deuterium exchange to confirm hydrogen bonding .
Q. What strategies mitigate competing reactivity in multi-step syntheses of fused pyrano-pyrimidine systems?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., thiouracil NH groups) during POCl₃-mediated cyclization to prevent side reactions .
- Sequential functionalization : Prioritize aryl aldehyde condensation before introducing thione groups, as demonstrated in the synthesis of 5-(p-nitrophenyl)-dipyrimidines .
Q. How can mechanistic studies clarify ring-forming reactions in pyrano-pyrimidine synthesis?
- Methodological Answer :
- Kinetic isotope effects : Compare reaction rates using deuterated aldehydes to identify rate-determining steps (e.g., Knoevenagel condensation vs. cyclization) .
- Computational modeling : DFT calculations (e.g., transition state analysis) predict regioselectivity in POCl₃-mediated cyclization, explaining preferential formation of 5-aryl over 6-aryl isomers .
Q. What methodologies enable the detection of trace byproducts in complex reaction mixtures?
- Methodological Answer :
- HPLC-MS : Use reverse-phase chromatography with high-resolution MS to identify low-abundance species (e.g., uncyclized intermediates or dimeric side products) .
- Tandem purification : Combine column chromatography (silica/neutral Al₂O₃) with recrystallization (methanol/ethanol) to isolate >95% pure compounds, as shown in 5-aryloyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
